2-amino-4-methyl-N-phenylpyrimidine-5-carboxamide
Overview
Description
2-amino-4-methyl-N-phenylpyrimidine-5-carboxamide is a chemical compound with the molecular formula C12H12N4O and a molecular weight of 228.25 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-methyl-N-phenylpyrimidine-5-carboxamide typically involves the reaction of benzylidene acetones with ammonium thiocyanates. This process includes several steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where large quantities are produced under controlled conditions to meet the demand for scientific research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-methyl-N-phenylpyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .
Scientific Research Applications
2-amino-4-methyl-N-phenylpyrimidine-5-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects against diseases like malaria and sleeping sickness.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-4-methyl-N-phenylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with the replication of pathogens, leading to its antimicrobial and antiplasmodial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
2-amino-4-phenylpyrimidine: Another pyrimidine derivative with similar structural features.
Other 2-aminopyrimidine derivatives: These compounds share the core pyrimidine structure but differ in their substituents and functional groups.
Uniqueness
2-amino-4-methyl-N-phenylpyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-amino-4-methyl-N-phenylpyrimidine-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-8-10(7-14-12(13)15-8)11(17)16-9-5-3-2-4-6-9/h2-7H,1H3,(H,16,17)(H2,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJRNNVBBUEJPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001323017 | |
Record name | 2-amino-4-methyl-N-phenylpyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001323017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24824516 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
400074-73-9 | |
Record name | 2-amino-4-methyl-N-phenylpyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001323017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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